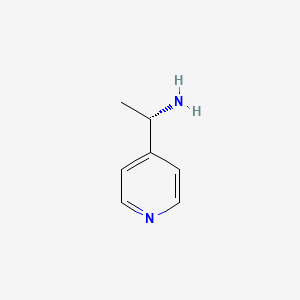

(S)-1-(4-Pyridyl)ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(4-Pyridyl)ethylamine: Structure, Properties, and Synthetic Applications

Introduction

(S)-1-(4-Pyridyl)ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure, incorporating a stereogenic center adjacent to a pyridine ring, makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and a versatile ligand for asymmetric catalysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and a discussion of its applications in drug development and catalysis.

Molecular Structure and Stereochemistry

This compound possesses a chiral center at the carbon atom bearing the amino group and the pyridyl moiety. The "(S)" designation refers to the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules.

IUPAC Name: (1S)-1-(pyridin-4-yl)ethanamine[1]

Molecular Formula: C₇H₁₀N₂[1]

Molecular Weight: 122.17 g/mol [1]

CAS Number: 27854-96-2[2]

The pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the adjacent amino group. The presence of both a basic nitrogen atom in the pyridine ring and a primary amine provides multiple sites for potential coordination and chemical modification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization.

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 221.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water. |

Spectroscopic Characterization:

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling patterns are:

-

Pyridyl Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen atom will be the most downfield.

-

Methine Proton (-CH): A quartet (due to coupling with the methyl protons) in the region of δ 4.0-4.5 ppm. Its proximity to the aromatic ring and the amino group shifts it downfield.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

-

Methyl Protons (-CH₃): A doublet (due to coupling with the methine proton) in the upfield region, typically around δ 1.3-1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Expected approximate chemical shifts are:

-

Pyridyl Carbons: Peaks in the aromatic region (δ 120-150 ppm). The carbon atom attached to the ethylamine group and the carbons ortho to the nitrogen will have distinct shifts.

-

Methine Carbon (-CH): A peak in the range of δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A peak in the upfield region (δ 20-30 ppm).

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies include:

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Sharp absorptions in the 1400-1600 cm⁻¹ region.[4]

-

N-H Bend: An absorption around 1600 cm⁻¹.

Synthesis of this compound

The enantiomerically pure form of 1-(4-Pyridyl)ethylamine is most commonly obtained through the resolution of its racemic mixture. A well-established method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[5][6][7]

Experimental Protocol: Resolution of Racemic 1-(4-Pyridyl)ethylamine using (L)-(+)-Tartaric Acid

This protocol is based on established procedures for the resolution of chiral amines.[5][6]

Materials:

-

Racemic 1-(4-Pyridyl)ethylamine

-

(L)-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

10% Aqueous Sodium Hydroxide

-

Anhydrous Magnesium Sulfate

-

Deionized water

Procedure:

-

Salt Formation:

-

Dissolve one equivalent of racemic 1-(4-Pyridyl)ethylamine in a minimal amount of hot methanol.

-

In a separate flask, dissolve one equivalent of (L)-(+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt. Further cooling in an ice bath may be necessary to maximize crystal formation.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer, the ((S)-amine)-(L-tartrate) salt.

-

The optical purity of the crystallized salt can be improved by recrystallization from hot methanol.

-

-

Liberation of the Free Amine:

-

Dissolve the recrystallized diastereomeric salt in a minimal amount of deionized water.

-

Cool the solution in an ice bath and slowly add 10% aqueous sodium hydroxide with stirring until the solution is basic (pH > 10).

-

Extract the liberated this compound with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Chiral Purity Analysis:

-

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[8]

-

Caption: Workflow for the resolution of racemic 1-(4-pyridyl)ethylamine.

Applications in Asymmetric Synthesis and Drug Development

Chiral Building Block in Pharmaceutical Synthesis

This compound serves as a key chiral intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of receptors and enzymes. A notable application is in the development of nicotinic acetylcholine receptor (nAChR) modulators.[9] These receptors are implicated in a variety of neurological and psychiatric disorders, and chiral ligands often exhibit significantly different pharmacological profiles.

The synthesis of analogs of drugs like Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, can potentially utilize chiral pyridylethylamine derivatives to explore structure-activity relationships and develop new therapeutic agents.[10][11][12]

Ligand in Asymmetric Catalysis

The primary amine and the pyridine nitrogen of this compound can coordinate to transition metals, making it a precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Application Example: Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohol ligands derived from this compound can be used in combination with rhodium (Rh) or ruthenium (Ru) catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H10N2 | CID 1084921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Varenicline blocks β2*-nAChR-mediated response and activates β4*-nAChR-mediated responses in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(4-Pyridyl)ethylamine CAS number and molecular formula

An In-Depth Technical Guide to (S)-1-(4-Pyridyl)ethylamine

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Intended for researchers, scientists, and drug development professionals, this document details the compound's core chemical identifiers, physical properties, synthesis via chiral resolution, and significant applications. By elucidating the causality behind its utility and providing validated procedural insights, this guide serves as an essential resource for leveraging this versatile amine in the creation of enantiomerically pure pharmaceuticals and other advanced materials.

Core Compound Identification and Properties

This compound is a chiral primary amine featuring a pyridine ring, a structural motif prevalent in numerous pharmacologically active compounds.[1] Its stereospecific configuration makes it a valuable precursor for synthesizing complex molecules where chirality is critical for biological activity.

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 27854-96-2 | [2][3][4] |

| Molecular Formula | C₇H₁₀N₂ | [2][3][5] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| IUPAC Name | (1S)-1-pyridin-4-ylethanamine | [5] |

| Synonyms | (S)-1-(4-PYRIDINYL)ETHYLAMINE, (S)-1-(Pyridin-4-yl)ethanamine | [2][3][5] |

| Appearance | Colorless to pale yellow oil/liquid | [6][7] |

| Boiling Point | ~221.1 °C (Predicted) | [3][8] |

| Density | ~1.018 g/cm³ (Predicted) | [3][8] |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [4][8] |

Synthesis and Enantiomeric Purification

The industrial and laboratory-scale production of enantiomerically pure this compound typically avoids direct asymmetric synthesis, which can be complex. Instead, a more common and robust strategy involves the synthesis of the racemic mixture, followed by a classical chiral resolution.

Synthesis of Racemic 1-(4-Pyridyl)ethylamine

The racemic precursor, 1-(4-Pyridyl)ethylamine, can be synthesized through several established organic chemistry pathways. A prevalent method is the reduction of 4-acetylpyridine oxime.[9] This transformation efficiently converts the ketone functional group into the desired primary amine.

Chiral Resolution: Isolating the (S)-Enantiomer

Chiral resolution is a cornerstone technique for separating a racemic mixture into its individual enantiomers.[10] The process relies on the use of an enantiomerically pure resolving agent, typically a chiral acid or base, to convert the pair of enantiomers into a pair of diastereomers.

Causality of the Experimental Choice: Enantiomers share identical physical properties (boiling point, solubility, etc.), making their direct separation impossible by standard techniques like distillation or crystallization. However, when they react with another chiral molecule, they form diastereomers. Diastereomers have different spatial arrangements and, critically, different physical properties, allowing them to be separated.[10]

The workflow for resolving racemic 1-(4-Pyridyl)ethylamine is conceptually outlined below.

Caption: Conceptual workflow for the chiral resolution of racemic 1-(4-pyridyl)ethylamine.

Protocol: General Steps for Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(4-Pyridyl)ethylamine in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of an enantiomerically pure acid, such as (R,R)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility (e.g., the salt of the (S)-amine with the (R,R)-acid) will preferentially crystallize out of the solution.

-

Isolation: Collect the precipitated crystals by filtration. The other diastereomer remains in the filtrate.

-

Liberation: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and regenerate the free this compound.

-

Extraction: Extract the free amine into an organic solvent and purify further by distillation or chromatography.

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality: a nucleophilic amine group for coupling reactions and a pyridyl ring that can modulate a drug candidate's properties, such as solubility, metabolic stability, and receptor binding affinity.[1]

Chiral Intermediate in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of enantiomerically pure pharmaceuticals.[7][8] Its use ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry, which is often crucial for efficacy and safety. It has been specifically noted for its role in developing:

-

Nicotinic Acetylcholine Receptor Modulators: These are important targets for neurological disorders.[8]

-

Anticonvulsant Agents: Used in the treatment of epilepsy and other seizure-related conditions.[11]

The diagram below illustrates its strategic role in a generalized synthetic pathway.

Caption: Role of this compound as a key building block in drug synthesis.

Ligand for Asymmetric Catalysis

Beyond its role as a direct building block, this compound and its derivatives are employed in the preparation of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that drive chemical reactions to produce a desired enantiomer selectively.

Analytical Methodologies for Chiral Purity

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Conceptual Chiral HPLC Analysis A method for separating and quantifying the enantiomers of a derivative, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, provides a validated framework.[11]

-

Column Selection: Utilize a chiral stationary phase (CSP) column designed for enantiomeric separations (e.g., a Chirex column).[11]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane, ethanol, and tetrahydrofuran. Small amounts of additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape and resolution.[11]

-

Sample Preparation: Accurately dissolve a known quantity of the amine in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and thus elute at different retention times.

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs strongly.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the (S) and (R) enantiomers. A successful resolution will show a large peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.

Safety, Handling, and Storage

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[4][8] It should also be protected from light.[8]

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CAS#:27854-96-2 | Chemsrc [chemsrc.com]

- 4. 27854-96-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C7H10N2 | CID 1084921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1-Aminoethyl)pyridine 95 50392-78-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound [myskinrecipes.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Optically Active Pyridine-Derived Amines: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Optically active pyridine-derived amines are cornerstone structural motifs in a significant portion of modern pharmaceuticals and bioactive molecules.[1][2][3] Their presence is critical for defining the three-dimensional architecture that governs molecular recognition and biological activity. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to these chiral building blocks is a paramount objective in medicinal chemistry and process development. This guide provides a comprehensive overview of the principal strategies for synthesizing enantiomerically pure pyridine-derived amines, with a focus on asymmetric synthesis, enzymatic transformations, and chiral resolution. It aims to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of their synthesis and application.

The Central Role of Chirality in Pyridine-Based Drug Candidates

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[2][4] When a chiral amine is appended to this ring system, it introduces a stereogenic center that can profoundly influence a drug's efficacy and safety profile. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize one enantiomer over the other is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of optically active pyridine-derived amines can be broadly categorized into three main approaches: asymmetric synthesis, biocatalysis, and classical resolution of racemates. Each strategy offers a unique set of advantages and is chosen based on factors such as substrate scope, desired enantiopurity, scalability, and economic viability.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral precursor. This is often the most elegant and atom-economical approach.

One of the most powerful and widely employed methods for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines or enamines.[5][6] This transformation is typically catalyzed by transition metal complexes, most notably those based on rhodium, ruthenium, and iridium, in conjunction with chiral phosphine ligands.[5][6][7][8]

The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, rhodium- and iridium-based catalysts are often effective for the hydrogenation of various imine substrates.[5][6] Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing readily available hydrogen donors like isopropanol or formic acid.[7][9]

Key Mechanistic Considerations: The mechanism of transfer hydrogenation often involves the formation of a metal-hydride species which then delivers the hydride to the imine in an enantioselective manner. The chiral ligand orchestrates the stereochemical outcome by creating a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridyl Ketone

This protocol describes a general procedure for the asymmetric hydrogenation of a 2-pyridyl ketone, a common precursor to chiral 2-pyridyl amines after subsequent functional group manipulation.[10][11]

Materials:

-

2-Acetylpyridine

-

[Rh(cod)((R)-BINAPINE)]BF4 (catalyst)

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrogen gas (H2)

-

Standard glassware for inert atmosphere reactions

-

High-pressure autoclave

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(cod)((R)-BINAPINE)]BF4 (1 mol%).

-

Anhydrous and degassed CH2Cl2 is added, followed by 2-acetylpyridine (1.0 mmol).

-

The flask is sealed and transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas three times before being pressurized to 8 atm.

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

-

Enantiomeric excess (ee) is determined by chiral HPLC analysis.

In recent years, organocatalysis has emerged as a powerful metal-free alternative for asymmetric synthesis.[12] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the enantioselective reduction of pyridines and related heterocycles. These catalysts activate the substrate by protonation, forming a chiral ion pair that directs the subsequent hydride transfer from a hydrogen source like a Hantzsch ester.

Diagram: Organocatalytic Reduction of a Pyridine Derivative

Caption: Organocatalytic enantioselective reduction of a pyridine.

Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive for the synthesis of chiral amines.[13][14] Several classes of enzymes are particularly relevant for the synthesis of optically active pyridine-derived amines.

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor, generating a chiral amine.[14][15] A wide range of engineered transaminases with varying substrate specificities and stereoselectivities are now commercially available, enabling the synthesis of both (R)- and (S)-amines.

Imine reductases and amine dehydrogenases catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively.[13][14] These enzymes often utilize nicotinamide cofactors (NADH or NADPH), which can be regenerated in situ using a secondary enzyme system, making the process more cost-effective.

Diagram: Biocatalytic Pathways to Chiral Pyridine Amines

Caption: Key enzymatic routes to chiral pyridine-derived amines.

Chiral Resolution: Separating Enantiomers

Classical resolution involves the separation of a racemic mixture of amines by forming diastereomeric salts with a chiral resolving agent. Subsequent separation of these diastereomers, typically by crystallization, followed by liberation of the free amine, affords the individual enantiomers. While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In DKR, the resolution process is coupled with in situ racemization of the unwanted enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.[16]

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Asymmetric Synthesis | High atom economy, direct access to desired enantiomer, potentially high enantioselectivity.[6] | Catalyst development can be challenging, may require optimization for each substrate.[1] |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly.[13] | Enzyme stability and substrate scope can be limiting, may require cofactor regeneration. |

| Chiral Resolution | Well-established and often reliable.[17] | Maximum 50% yield (without DKR), generates half of the material as waste.[16][17] |

Conclusion and Future Outlook

The synthesis of optically active pyridine-derived amines is a dynamic and evolving field. While traditional methods like chiral resolution remain relevant, the ascendancy of asymmetric catalysis and biocatalysis offers more efficient and sustainable pathways to these crucial building blocks. The continued development of novel chiral ligands and engineered enzymes will undoubtedly expand the synthetic toolbox, enabling the creation of increasingly complex and potent pyridine-based pharmaceuticals. For researchers in drug discovery and development, a thorough understanding of these synthetic strategies is essential for the successful design and implementation of efficient routes to novel therapeutic agents.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organocatalytic Enantioselective Reduction of Pyridines | Zendy [zendy.io]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. rsc.org [rsc.org]

Spectroscopic data interpretation for (S)-1-(4-Pyridyl)ethylamine

An In-Depth Technical Guide to the Spectroscopic Interpretation of (S)-1-(4-Pyridyl)ethylamine

Abstract

This compound is a chiral building block of significant interest in pharmaceutical and materials science. Its precise three-dimensional structure, defined by the stereocenter and the electronic properties of the pyridyl ring, dictates its biological activity and chemical reactivity. Consequently, unambiguous structural confirmation is a critical prerequisite for its application in drug development and scientific research. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into data acquisition, interpretation, and integrated structural verification for researchers, scientists, and drug development professionals.

The Imperative of Spectroscopic Characterization

In the context of drug development, the seemingly subtle difference between enantiomers can be the difference between a therapeutic agent and a toxic compound. The specific (S)-configuration of 1-(4-Pyridyl)ethylamine necessitates rigorous analytical validation. Spectroscopic methods provide a non-destructive, detailed fingerprint of the molecule's electronic and atomic framework. This guide presents an integrated approach to leveraging these techniques not just for identity confirmation, but for a deeper understanding of the molecule's structural nuances.

The overall workflow for the comprehensive spectroscopic analysis of a chiral molecule like this compound is a systematic process. It begins with sample preparation, followed by the parallel or sequential acquisition of data from multiple orthogonal techniques. Each dataset is individually interpreted and then cross-correlated to build a cohesive and robust structural assignment, culminating in a final, validated report.

Caption: Integrated Spectroscopic Analysis Workflow.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

Rationale and Experimental Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties and relatively clean spectral window. However, the amine and methine protons may have broad signals or exchange with residual water. Adding a few drops of D₂O and re-acquiring the spectrum is a definitive experiment; the disappearance of a signal confirms it as an exchangeable proton (N-H or O-H).[1][2]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton signals (~ -2 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set to at least 1-2 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[3]

Data Interpretation and Structural Elucidation

The structure of this compound presents a fascinating and instructive ¹H NMR spectrum. The key lies in understanding the electronic influence of the nitrogen-containing aromatic ring and the stereochemical impact of the chiral center.

-

Pyridyl Protons (Aromatic Region, δ 7.0-9.0 ppm): The pyridine ring creates a distinct pattern. Protons adjacent to the electron-withdrawing nitrogen atom (α-protons, H-2/H-6) are the most deshielded and appear furthest downfield.[4][5] The protons at the β-positions (H-3/H-5) are more shielded and appear further upfield.

-

Causality: The nitrogen atom's electronegativity and lone pair induce a significant downfield shift for adjacent protons.[6] Due to the chiral center on the ethylamine side chain, the environments of H-2 and H-6 (and H-3 and H-5) are no longer chemically equivalent (they are diastereotopic). This should result in two distinct signals for the α-protons and two for the β-protons, appearing as doublets due to coupling with their neighbors.

-

-

Methine Proton (-CH, δ ~4.0-4.5 ppm): This proton is at a benzylic-like position and is adjacent to both the aromatic ring and the nitrogen of the amine group. This dual deshielding effect shifts its resonance significantly downfield. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).[1]

-

Methyl Protons (-CH₃, δ ~1.4-1.6 ppm): These protons are on an sp³-hybridized carbon. They will appear as a doublet due to coupling with the single methine proton (n+1 rule, 1+1=2).

-

Amine Protons (-NH₂, δ ~1.5-3.0 ppm): The signal for the amine protons is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.

Caption: Predicted ¹H NMR Spin-Spin Coupling.

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 / H-6 (Pyridyl α-H) | 8.5 - 8.7 | Doublet | 2H | ³J ≈ 5-6 |

| H-3 / H-5 (Pyridyl β-H) | 7.2 - 7.4 | Doublet | 2H | ³J ≈ 5-6 |

| -CH (Methine) | 4.1 - 4.3 | Quartet | 1H | ³J ≈ 6.5-7.0 |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet | 2H | N/A |

| -CH₃ (Methyl) | 1.4 - 1.6 | Doublet | 3H | ³J ≈ 6.5-7.0 |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Rationale and Experimental Protocol

¹³C NMR experiments are inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, more scans are required to achieve a good signal-to-noise ratio. Broadband proton decoupling is standard practice to simplify the spectrum, resulting in a single sharp peak for each unique carbon.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: Set to cover the expected range of carbon signals (~0 to 160 ppm).

-

Number of Scans: Acquire a significantly larger number of scans (e.g., 128 to 1024 or more) compared to ¹H NMR.

-

Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) is often used.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation and Structural Elucidation

-

Pyridyl Carbons (δ 120-160 ppm): The carbons of the pyridine ring resonate in the aromatic region. The carbon attached to the ethylamine group (C-4) and the carbons adjacent to the nitrogen (C-2/C-6) will have distinct chemical shifts influenced by their position relative to the heteroatom. C-2/C-6 are typically downfield due to the nitrogen's deshielding effect.[4]

-

Methine Carbon (-CH, δ ~50-60 ppm): This sp³-hybridized carbon is shifted downfield due to its attachment to the electron-withdrawing aromatic ring and the amine group.

-

Methyl Carbon (-CH₃, δ ~20-25 ppm): This aliphatic carbon is the most shielded and will appear furthest upfield.

Data Summary Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyridyl, ipso-C) | 150 - 155 |

| C-2 / C-6 (Pyridyl, α-C) | 148 - 152 |

| C-3 / C-5 (Pyridyl, β-C) | 120 - 125 |

| -CH (Methine) | 50 - 55 |

| -CH₃ (Methyl) | 22 - 26 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Rationale and Experimental Protocol

For a liquid sample like this compound, the simplest acquisition method is using a neat film between two salt (NaCl or KBr) plates or utilizing an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (ATR): Place one to two drops of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed.

Data Interpretation and Functional Group Analysis

The IR spectrum will provide clear evidence for the key functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, this compound is expected to show two distinct, medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[2][7]

-

C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions for both aromatic C-H stretching (typically >3000 cm⁻¹) and aliphatic C-H stretching (typically <3000 cm⁻¹).[7]

-

N-H Bending (Scissoring) (1590-1650 cm⁻¹): A strong absorption in this region is characteristic of the -NH₂ scissoring vibration.[2]

-

C=C and C=N Stretching (Aromatic, 1400-1600 cm⁻¹): The pyridine ring will exhibit several sharp bands in this region, characteristic of aromatic ring stretching vibrations.[8]

-

C-N Stretching (1000-1250 cm⁻¹): A medium to strong band corresponding to the stretching of the aliphatic C-N bond is expected in this fingerprint region.[2]

Data Summary Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Stretch | Aromatic C-H |

| 2850 - 3000 | Stretch | Aliphatic C-H |

| 1590 - 1650 | Bend (Scissor) | Primary Amine (-NH₂) |

| 1400 - 1600 | Ring Stretch | Pyridyl C=C, C=N |

| 1000 - 1250 | Stretch | Aliphatic C-N |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's connectivity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.

Rationale and Experimental Protocol (ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the mass of the [M+H]⁺ ion with high accuracy (to within a few parts per million), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., QTOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID).

Data Interpretation and Fragmentation Analysis

-

Molecular Ion: The molecular formula C₇H₁₀N₂ gives a monoisotopic mass of 122.0844 Da.[9] The ESI-MS spectrum should show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 123.0922.

-

Fragmentation Pathways: The structure is analogous to a benzylamine. Under CID conditions, the protonated molecule is expected to fragment via characteristic pathways.[10][11]

-

Loss of Ammonia: A common pathway for protonated primary amines is the loss of a neutral ammonia (NH₃) molecule, which would result in a fragment ion at m/z 106.0653.[12][13]

-

α-Cleavage (Benzylic Cleavage): The most favorable cleavage is often adjacent to the nitrogen atom and the aromatic ring. Cleavage of the C-C bond between the methine and methyl groups would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 107.0711. This is a dominant pathway in the mass spectra of amines.[2]

-

Data Summary Table

| m/z (Positive Mode) | Ion Formula | Identity |

| 123.0922 | [C₇H₁₁N₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 107.0711 | [C₆H₇N₂]⁺ | [M+H - CH₃]⁺ |

| 106.0653 | [C₇H₈N]⁺ | [M+H - NH₃]⁺ |

Conclusion: An Integrated and Self-Validating System

The true power of spectroscopic analysis lies not in any single technique, but in their synergistic integration. The IR spectrum confirms the presence of the amine and pyridyl functional groups. The high-resolution mass spectrum validates the elemental composition (C₇H₁₀N₂) and molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, confirming the precise arrangement of the ethylamine substituent on the 4-position of the pyridine ring. Each protocol acts as a self-validating system; the data from one technique must be fully consistent with the others to constitute an unambiguous structural assignment of this compound, a cornerstone of its use in advanced scientific applications.

References

- 1. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. eng.uc.edu [eng.uc.edu]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. This compound | C7H10N2 | CID 1084921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-1-(4-Pyridyl)ethylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of (S)-1-(4-Pyridyl)ethylamine in Medicinal Chemistry

This compound is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural motif, featuring a stereogenic center adjacent to a pyridine ring, makes it a valuable synthon for introducing chirality and a key pharmacophoric element into novel therapeutic agents. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the chiral amine provides a handle for creating stereochemically defined molecules, which is crucial for optimizing drug efficacy and minimizing off-target effects. This guide provides an in-depth overview of the commercial landscape, synthesis, chiral resolution, and applications of this compound, offering a practical resource for its effective utilization in research and development.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at various purity levels, with enantiomeric excess (e.e.) being a critical specification for applications in asymmetric synthesis.

| Supplier | CAS Number | Typical Purity/Specifications | Common Applications Noted |

| BLDpharm | 27854-96-2 | >98% | Research Use Only, Pharmaceutical Intermediates[1] |

| Alfa Chemistry | 27854-96-2 | 96% | Not specified |

| MySkinRecipes | 27854-96-2 | 98% | Chiral building block for pharmaceuticals, nicotinic acetylcholine receptor modulators[2] |

| Sigma-Aldrich | 27854-96-2 | ≥98% (HPLC) | Research chemical |

| Thermo Scientific Chemicals | 27854-96-2 | 97% | Pharmaceutical intermediates |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the purity, enantiomeric excess, and the analytical methods used for quality control. The compound is typically stored under inert atmosphere at 2-8°C to maintain its stability.[1]

Synthesis and Chiral Resolution: From Racemate to Enantiopure Amine

The enantiomerically pure this compound is most commonly obtained through the resolution of its racemic precursor. The synthesis of the racemate followed by a robust resolution strategy is a cost-effective approach for large-scale production.

Synthesis of Racemic 1-(4-Pyridyl)ethylamine

A reliable method for the synthesis of racemic 1-(4-pyridyl)ethylamine starts from the commercially available 4-acetylpyridine. The key steps involve the formation of an oxime, followed by its reduction. A well-established procedure is detailed in Organic Syntheses.[3]

Experimental Protocol: Synthesis of Racemic 1-(4-Pyridyl)ethylamine

-

Oxime Formation:

-

To a solution of 4-acetylpyridine in ethanol, add hydroxylamine hydrochloride.

-

Slowly add a solution of sodium carbonate in water to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and isolate the crude 1-(4-pyridyl)ethanone oxime by filtration. The product can be purified by recrystallization.[4]

-

-

Reduction of the Oxime:

-

The 1-(4-pyridyl)ethanone oxime can be reduced to the corresponding amine using various reducing agents. A common method is catalytic hydrogenation using a palladium or platinum catalyst.

-

Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a Lewis acid, or lithium aluminum hydride can be employed. The choice of reducing agent can influence the reaction conditions and work-up procedure.

-

Caption: Synthetic pathway to racemic 1-(4-pyridyl)ethylamine.

Chiral Resolution of 1-(4-Pyridyl)ethylamine

The separation of the racemic amine into its constituent enantiomers is a critical step. Several methods can be employed, with classical diastereomeric salt formation and enzymatic kinetic resolution being the most common.

1. Diastereomeric Salt Formation

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic 1-(4-pyridyl)ethylamine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Add a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent.

-

Allow the mixture to crystallize. One diastereomeric salt will preferentially precipitate out of the solution due to its lower solubility.

-

Isolation: Collect the crystalline diastereomeric salt by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3 solution) to liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the this compound.

-

The enantiomeric excess of the product should be determined by chiral HPLC.

2. Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally friendly alternative for chiral resolution. Lipases are commonly used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[6]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: In a suitable organic solvent (e.g., toluene, tert-butyl methyl ether), dissolve the racemic 1-(4-pyridyl)ethylamine.

-

Add an acylating agent, such as ethyl acetate or isopropyl methoxyacetate.

-

Add a lipase catalyst, for example, Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435.[6]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

Separation: After the reaction, the enzyme is removed by filtration. The mixture containing the unreacted (S)-amine and the acylated (R)-amine can be separated by column chromatography or by an acid-base extraction procedure.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Quality Control and Analytical Characterization

Ensuring the enantiomeric and chemical purity of this compound is paramount for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP), such as a cellulose or amylose-based column, is used to separate the enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, is optimized to achieve baseline separation.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and assess chemical purity. For a similar compound, 2-(4-pyridyl)-ethyl amine, characteristic signals in the 13C NMR spectrum can be referenced.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center via this compound has led to the discovery of potent and selective drug candidates.[10]

Case Study: A Precursor to a Novel Anticonvulsant

Research has shown that derivatives of 1-(4-pyridyl)ethylamine exhibit anticonvulsant activity. A study on N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine demonstrated the importance of chirality in its pharmacokinetic profile.[7] This highlights the direct application of this compound as a starting material for the synthesis of neurologically active compounds.

Building Block for Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound is explicitly mentioned as a chiral building block in the synthesis of nicotinic acetylcholine receptor modulators.[2] nAChRs are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making this a significant area of therapeutic research.

Versatile Intermediate in Pharmaceutical Synthesis

The primary amine functionality of this compound allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This versatility enables its incorporation into diverse molecular scaffolds, making it a valuable tool for generating libraries of chiral compounds for high-throughput screening in drug discovery programs.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and under an inert atmosphere to prevent degradation.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a cornerstone chiral building block in modern medicinal chemistry. Its commercial availability, coupled with well-defined synthetic and resolution protocols, provides researchers with reliable access to this important synthon. The demonstrated applications in the synthesis of neurologically active compounds underscore its potential for the development of next-generation therapeutics. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this compound in the pursuit of novel drug discovery.

References

- 1. 27854-96-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. 4-Pyridineethanamine | C7H10N2 | CID 83275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of pyridylethylamine isomers

An In-depth Technical Guide on the Physicochemical Properties of Pyridylethylamine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylethylamine isomers represent a class of compounds with significant utility in medicinal chemistry, catalysis, and materials science. The subtle variations in the substitution pattern on the pyridine ring and the ethylamine side chain give rise to distinct physical and chemical properties that profoundly influence their biological activity, reactivity, and application potential. This technical guide provides a comprehensive analysis of three key isomers: 2-(2-pyridyl)ethylamine, 1-(2-pyridyl)ethylamine, and 2-(4-pyridyl)ethylamine. We will delve into their structural nuances, comparative physicochemical properties, and the experimental methodologies for their characterization, offering field-proven insights for their strategic application in research and development.

Introduction: The Isomeric Imperative in Pyridylethylamine Chemistry

The pyridylethylamine scaffold, comprising a pyridine ring linked to an ethylamine moiety, is a privileged structure in drug discovery and a versatile ligand in coordination chemistry.[1] The constitutional isomerism, dictated by the attachment point on the pyridine ring (e.g., position 2 or 4) and the side chain (e.g., position 1 or 2), is not a trivial structural alteration. It fundamentally governs the molecule's electronic distribution, steric profile, basicity (pKa), and lipophilicity (logP). These parameters are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, receptor binding affinity, and overall therapeutic efficacy. For instance, 2-(2-pyridyl)ethylamine is a well-known histamine H1 receptor agonist, and its biological activity is intrinsically linked to its structure.[2][3][4][5] This guide serves as a foundational resource for scientists, enabling a deeper understanding of how to leverage isomeric differences for rational molecular design.

Structural Analysis of Key Isomers

The three isomers discussed herein present unique structural features that are the root cause of their differing properties.

-

2-(2-Pyridyl)ethylamine (CAS: 2706-56-1): The ethylamine group is attached at the C2 position of the pyridine ring.[6] This proximity between the two nitrogen atoms allows for potential intramolecular hydrogen bonding and creates an effective bidentate chelation site for metal ions.

-

1-(2-Pyridyl)ethylamine (CAS: 42088-91-5): In this isomer, the amino group is on the first carbon of the ethyl chain, which is attached to the C2 position of the pyridine ring.[1][7] This arrangement introduces a chiral center, meaning the molecule exists as a pair of enantiomers ((R) and (S)), which can exhibit different biological activities and require stereoselective synthesis or resolution.

-

2-(4-Pyridyl)ethylamine (CAS: 13258-63-4): The ethylamine group is located at the C4 position, para to the ring nitrogen.[8] This increased distance between the nitrogen atoms significantly reduces the direct electronic interplay seen in the 2-substituted isomers.

Caption: Comparative structures of pyridylethylamine isomers.

Comparative Physicochemical Data

The macroscopic properties of these isomers, essential for their handling, formulation, and purification, are summarized below. The data highlights the tangible consequences of their structural differences.

Table 1: Physical Properties of Pyridylethylamine Isomers

| Property | 2-(2-Pyridyl)ethylamine | 1-(2-Pyridyl)ethylamine | 2-(4-Pyridyl)ethylamine |

| Molecular Formula | C₇H₁₀N₂[2] | C₇H₁₀N₂[7] | C₇H₁₀N₂[8] |

| Molecular Weight | 122.17 g/mol [2] | 122.17 g/mol [7] | 122.17 g/mol [8] |

| Appearance | Clear colorless to yellow liquid[2] | Colorless to light brown liquid[1] | - |

| Boiling Point | 92-93 °C at 12 mmHg[2][9] | 195 °C (for S-enantiomer)[10] | 104 °C at 9 mmHg[8] |

| Density | 1.021 g/mL at 25 °C[2][9] | 1.018 g/mL (for S-enantiomer)[10] | 1.0238 g/mL at 25 °C[8] |

| Refractive Index (n²⁰/D) | 1.536[2][9] | - | 1.5380[8] |

| Solubility | Soluble in water (partially) and polar organic solvents.[2][11] | Soluble in Chloroform and Methanol.[10] | - |

Chemical Properties and Reactivity

Basicity and Protonation (pKa)

The pKa values of the two nitrogen atoms (the pyridinic and the aminic) are arguably the most critical chemical property for drug development, as they dictate the charge state of the molecule at physiological pH (approx. 7.4). This, in turn, affects solubility, membrane permeability, and receptor interaction.

-

Expertise & Causality: In 2-(2-pyridyl)ethylamine, the electron-withdrawing inductive effect of the pyridine ring lowers the basicity (and thus pKa) of the adjacent ethylamine nitrogen compared to a simple alkylamine. Simultaneously, the proximity of the basic amino group reduces the basicity of the pyridine nitrogen. For 2-(4-pyridyl)ethylamine, the greater separation between the two groups results in less electronic crosstalk, leading to a pyridine nitrogen that is more basic than in the 2-substituted isomer.

Table 2: Acidity Constants (pKa) of Pyridylethylamine Isomers

| Isomer | pKa₁ (Pyridinium ion) | pKa₂ (Ammonium ion) |

| 2-(2-Pyridyl)ethylamine | 4.24[2] | 9.78[2] |

| 1-(2-Pyridyl)ethylamine | ~9.05 (Predicted)[10] | - |

| 2-(4-Pyridyl)ethylamine | - | - |

| (Note: Comprehensive experimental data for all isomers under identical conditions is scarce. The provided values are from distinct sources and should be used for general comparison.) |

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a crucial metric for predicting a drug's ability to cross lipid membranes. A delicate balance is required; molecules that are too hydrophilic may have poor absorption, while those that are too lipophilic can have poor solubility and high metabolic turnover.

Table 3: Partition Coefficients (logP) of Pyridylethylamine Isomers

| Isomer | Calculated/Experimental logP |

| 2-(2-Pyridyl)ethylamine | -0.11[3] |

| 1-(2-Pyridyl)ethylamine | 0.1 (Computed)[7] |

| 2-(4-Pyridyl)ethylamine | - |

Stability and Reactivity

-

Storage: 2-(2-pyridyl)ethylamine is noted to be air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[2][12] Similar precautions are advisable for the other isomers.

-

Coordination Chemistry: The 2-substituted isomers are excellent bidentate ligands, forming stable chelate rings with metal ions. This property is exploited in catalysis and the formation of metal-organic frameworks. 2-(4-pyridyl)ethylamine, due to the separation of its nitrogen atoms, typically acts as a monodentate ligand or a bridging ligand between two metal centers.

-

Biological Activity: As histamine agonists, these molecules interact with histamine receptors.[2][3] The specific stereochemistry of 1-(2-pyridyl)ethylamine can lead to enantioselective binding at chiral biological targets.

Authoritative Experimental Protocols

To ensure scientific integrity, the determination of key physicochemical properties must follow robust, validated protocols.

Workflow for pKa Determination via Potentiometric Titration

This method provides highly accurate pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant.

Caption: A self-validating workflow for pKa determination.

Step-by-Step Methodology:

-

Preparation: Accurately prepare a ~0.01 M solution of the pyridylethylamine isomer in CO₂-free deionized water. Prepare and standardize a 0.1 M solution of HCl.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa values.

-

Titration: Place a known volume (e.g., 50 mL) of the isomer solution in a thermostatted vessel (e.g., 25 °C). Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using a burette, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points are identified from the points of maximum slope (inflection points), often found using the first or second derivative of the curve. The pKa values are equal to the pH at the half-equivalence points. For a molecule with two basic sites like 2-(2-pyridyl)ethylamine, two pKa values will be determined.

Conclusion

This guide demonstrates that the isomeric forms of pyridylethylamine are not interchangeable. Each isomer possesses a unique physicochemical profile—a direct result of its specific atomic arrangement. For the medicinal chemist, the difference in pKa and logP between 2-(2-pyridyl)ethylamine and 2-(4-pyridyl)ethylamine could mean the difference between a successful and a failed drug candidate. For the materials scientist, the chelating ability of the 2-substituted isomers offers opportunities in catalysis not available with the 4-isomer. A thorough understanding and precise characterization of these properties, using authoritative protocols, are therefore indispensable for the rational design and successful application of these valuable chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Pyridylethylamine | 2706-56-1 [chemicalbook.com]

- 3. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Pyridylethylamine dihydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 6. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(2-吡啶基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 27854-90-6 CAS MSDS ((S)-1-(2-Pyridyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(2-Pyridyl)Ethylamine: Properties, Uses, Safety & Suppliers in China | High-Purity Pyridine Derivatives [nj-finechem.com]

The Genesis of a Chiral Scaffold: A Historical and Technical Guide to the Discovery of Chiral Pyridines

Foreword: The Unseen Asymmetry in a Fundamental Heterocycle

To the modern medicinal chemist, the chiral pyridine unit is an indispensable tool, a privileged scaffold that imparts crucial three-dimensional structure to a vast array of pharmaceuticals and advanced materials. Yet, the journey to our current understanding and mastery of this seemingly simple heterocyclic framework was a long and intricate one, marked by serendipitous discoveries in natural products, the painstaking labor of classical resolution, and the dawn of asymmetric synthesis. This in-depth guide is designed for researchers, scientists, and drug development professionals, aiming to provide not just a chronological account, but a deep, mechanistic understanding of the historical context surrounding the discovery and synthesis of chiral pyridines. We will delve into the "why" behind the "how," exploring the intellectual leaps and experimental choices that paved the way for the sophisticated methodologies we employ today.

Chapter 1: The Achiral Dawn – Discovery and Early Synthesis of the Pyridine Ring

The story of chiral pyridines necessarily begins with the discovery of pyridine itself. Long before its stereochemical potential was realized, pyridine was a substance of intense interest.

-

1846: The Scottish chemist Thomas Anderson first isolated pyridine from bone oil, a product of the distillation of bones.[1]

-

1869-1871: The correct aromatic structure of pyridine, analogous to benzene with a nitrogen heteroatom, was independently proposed by Wilhelm Körner and James Dewar.[2]

-

1876: William Ramsay achieved the first synthesis of pyridine by reacting acetylene with hydrogen cyanide in a red-hot iron tube, a landmark achievement in heterocyclic chemistry.[2]

These early endeavors laid the groundwork, but the first major synthetic routes that would later be adapted for chiral synthesis emerged in the late 19th century.

-

1881-1882: Arthur Rudolf Hantzsch developed his eponymous pyridine synthesis, a multi-component reaction that remains a cornerstone of pyridine chemistry.[2][3] This reaction, involving the condensation of a β-ketoester, an aldehyde, and ammonia, initially produces a dihydropyridine, which is then oxidized to the aromatic pyridine.[3] Crucially, Emil Knoevenagel later demonstrated that this method could be used to produce asymmetrically substituted pyridines, planting the seeds for future asymmetric variations.[2]

The Hantzsch synthesis provided a versatile platform for accessing a wide range of substituted pyridines, setting the stage for the exploration of their chiral derivatives.

Chapter 2: Nature's Blueprint – The Discovery of Chiral Pyridine Alkaloids

The first encounters with chiral pyridines were not in the laboratory, but in the natural world. The study of alkaloids, nitrogen-containing compounds of plant origin, revealed the existence of chiral pyridine and piperidine (the saturated form of pyridine) structures with profound biological activity.

The Case of Coniine: A Landmark in Stereochemistry

One of the most significant early examples is the hemlock alkaloid, coniine. While technically a chiral piperidine, its history is inextricably linked to the development of chiral pyridine chemistry.

-

1886: Albert Ladenburg achieved the first total synthesis of an alkaloid, (±)-coniine.[4] His synthesis, starting from 2-methylpyridine, produced a racemic mixture of the (R) and (S) enantiomers.

This achievement was monumental not only for being the first synthesis of an alkaloid but also for what followed: the first resolution of a chiral piperidine.

Protocol 1: Ladenburg's Resolution of (±)-Coniine (1886)

This protocol describes the classical resolution method employed by Ladenburg, a technique that relies on the formation of diastereomeric salts with a chiral resolving agent.

Methodology:

-

Salt Formation: The racemic (±)-coniine is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral acid, in this case, (+)-tartaric acid.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, will have different solubilities. By carefully cooling the solution, the less soluble diastereomer will crystallize out first.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The process of recrystallization can be repeated to improve the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched coniine. The free base is then extracted into an organic solvent and purified.

Causality of Experimental Choices:

-

Choice of Resolving Agent: Tartaric acid was a readily available chiral acid from natural sources. The principle relies on the fact that the interaction between the chiral amine and the chiral acid creates two different diastereomeric salts with distinct physical properties.

-

Fractional Crystallization: This technique exploits the subtle differences in the crystal lattice energies of the diastereomeric salts, leading to differential solubility.

This seminal work by Ladenburg not only provided access to enantiomerically pure coniine but also established a fundamental methodology for the separation of enantiomers that would be applied to countless other chiral compounds, including pyridine derivatives.

The Enigma of Nicotine: Chirality and Biological Function

Another pivotal natural product was nicotine, a major alkaloid in the tobacco plant.

-

1904: The first chemical synthesis of nicotine was achieved, resulting in a racemic mixture.[2] This synthesis provided a means to study the properties of nicotine independent of its natural source.

Early pharmacological studies on the enantiomers of nicotine revealed a crucial concept: stereochemistry dictates biological activity. It was observed that the naturally occurring (S)-(-)-nicotine was significantly more potent and toxic than its synthetic (R)-(+)-enantiomer. This realization provided a powerful impetus for the development of methods to access enantiomerically pure pyridines for medicinal applications.

Chapter 3: The Dawn of Asymmetric Synthesis – Early Concepts and Methodologies

While resolution was a powerful tool, it was inherently inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. The ultimate goal was asymmetric synthesis – the direct formation of a single enantiomer.

Conceptual Leaps: Prelog's Rule

The intellectual framework for asymmetric synthesis was developing throughout the 20th century. A key contribution was made by Vladimir Prelog.

-

1953: Prelog's rule was formulated, providing a model to predict the stereochemical outcome of the addition of a nucleophile to a carbonyl group adjacent to a chiral center.[5] While not specific to pyridines, this rule, an extension of Cram's rule, was a critical step in understanding and predicting the course of asymmetric reactions, laying the theoretical groundwork for future developments in the enantioselective synthesis of chiral molecules, including pyridine derivatives.

Early Asymmetric Approaches: The Hantzsch Synthesis Revisited

As mentioned earlier, Emil Knoevenagel had shown that the Hantzsch synthesis could yield asymmetrically substituted pyridines.[2] The challenge, however, was to control the stereochemistry of these substitutions. Early attempts at a truly enantioselective Hantzsch synthesis were not well-documented in the initial decades of the 20th century, with the focus remaining on resolution and the synthesis of racemic natural products. The first truly successful and widely adopted enantioselective syntheses of chiral pyridines would have to await the development of modern chiral catalysts and auxiliaries in the latter half of the 20th century.

The First Enantioselective Synthesis of (S)-Nicotine

A significant milestone was the first enantioselective synthesis of the naturally occurring (S)-enantiomer of nicotine.

-

1981: The first enantioselective synthesis of (S)-nicotine was reported. This achievement marked a turning point, demonstrating that chemists could now construct complex chiral pyridine-containing molecules with high stereocontrol, moving beyond the limitations of resolution.

Chapter 4: The Rise of Modern Methodologies – A Brief Overview

The historical groundwork laid in the 19th and early 20th centuries has blossomed into a vast and sophisticated field of chiral pyridine synthesis. While a comprehensive review of modern methods is beyond the scope of this historical guide, it is important to acknowledge the trajectory of this evolution. Key areas of advancement include:

-

Catalytic Asymmetric Synthesis: The development of chiral ligands and transition metal catalysts has revolutionized the synthesis of chiral pyridines. Methods such as asymmetric hydrogenation, hydroboration, and cross-coupling reactions now allow for the highly enantioselective synthesis of a wide range of chiral pyridine derivatives.

-